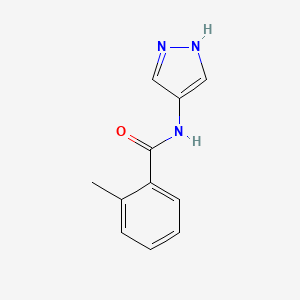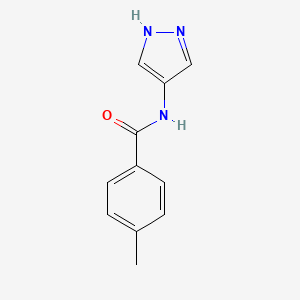
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide, also known as MBTH-NPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide is not fully understood. However, studies have shown that it can inhibit various enzymes and proteins, including topoisomerase II, tyrosinase, and β-lactamase. It has also been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It can also inhibit the growth of bacteria by disrupting their cell walls and membranes. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. It also has potent anticancer and antibacterial properties, making it an ideal candidate for further research. However, there are also limitations to using this compound in lab experiments. It can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other diseases, such as fungal infections and viral infections. In addition, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, research can focus on developing more potent analogs of this compound with fewer side effects.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its anticancer and antibacterial properties make it an ideal candidate for further research. Although its mechanism of action is not fully understood, studies have shown that it can induce apoptosis and inhibit the growth of cancer cells and bacteria. Future research can focus on identifying its molecular targets, studying its potential applications in other diseases, and developing more potent analogs with fewer side effects.
合成法
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide can be synthesized using various methods, including the reaction of 2-aminothiophenol with 2-bromo-1-(2-nitrophenoxy)ethanone in the presence of sodium hydride. Another method involves the reaction of 2-aminothiophenol with 2-nitrophenylacetic acid in the presence of thionyl chloride. Both methods yield this compound with high purity and yield.
科学的研究の応用
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antibacterial, antifungal, and antiviral properties. Studies have also shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to have potent antibacterial activity against gram-positive and gram-negative bacteria, including multidrug-resistant strains.
特性
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c1-24-16-18-11-7-6-10(8-14(11)25-16)17-15(20)9-23-13-5-3-2-4-12(13)19(21)22/h2-8H,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVMXAHJLQWGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)

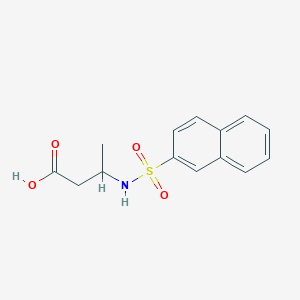

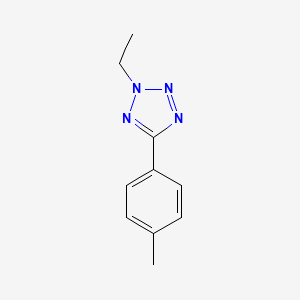

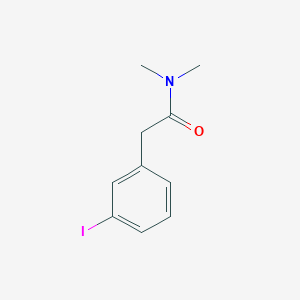
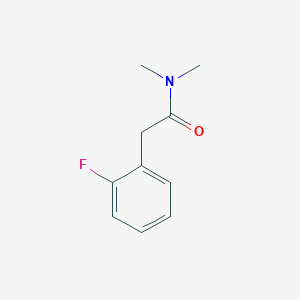
![Ethyl 4-[4-[(2-oxo-1,3-benzoxazol-3-yl)methyl]piperazin-1-yl]sulfonylbenzoate](/img/structure/B7478111.png)
![1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7478124.png)
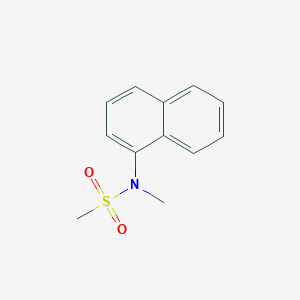
![4-fluoro-N-methyl-N-[4-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]phenyl]benzenesulfonamide](/img/structure/B7478136.png)
